3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride
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Overview
Description
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine typically involves the reaction of dimethylamine with a thiazole precursor. One common method involves the use of dimethylamine and a thiazole derivative under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family, known for its aromaticity and biological activity.
1,3-Thiazole: Another thiazole derivative with similar structural features but different functional groups.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position, known for its antimicrobial properties.
Uniqueness
3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine is unique due to the presence of the dimethylamino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial applications .
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-9(2)4-5-3-6(7)10-8-5;;/h3H,4,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSSJCZJBBVCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NSC(=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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